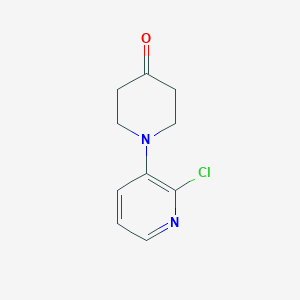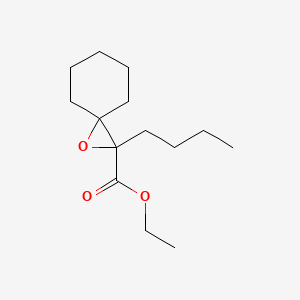
Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-butyl-1-oxaspiro(25)octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 It belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including esterification and cyclization to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
科学的研究の応用
Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- Ethyl 1-oxaspiro(2.5)octane-2-carboxylate
- Methyl 1-oxaspiro(2.5)octane-2-carboxylate
- 1-Oxaspiro(2.5)octane derivatives
Uniqueness
Ethyl 2-butyl-1-oxaspiro(2.5)octane-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butyl group and spiro-connected oxirane ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications .
特性
CAS番号 |
5445-41-0 |
|---|---|
分子式 |
C14H24O3 |
分子量 |
240.34 g/mol |
IUPAC名 |
ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C14H24O3/c1-3-5-11-14(12(15)16-4-2)13(17-14)9-7-6-8-10-13/h3-11H2,1-2H3 |
InChIキー |
SNHFRTAAHLOBQW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2(O1)CCCCC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


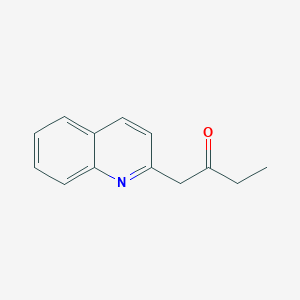
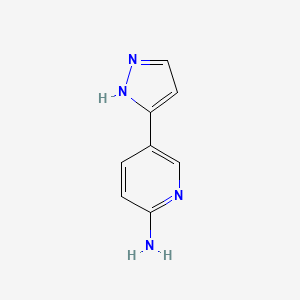
![5-[(4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999048.png)
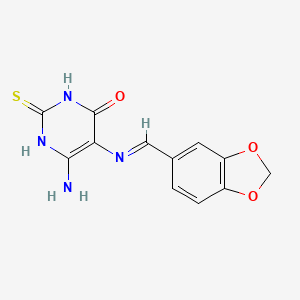
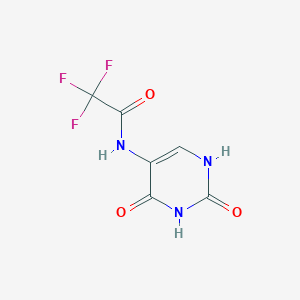



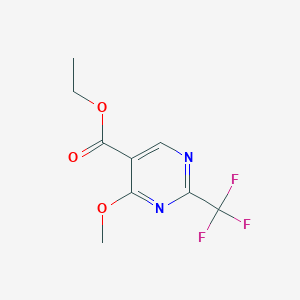
![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
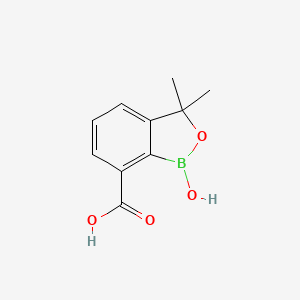
![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
